molecular formula C6H10O B3379163 2-Cyclobutyloxirane CAS No. 1522010-63-4

2-Cyclobutyloxirane

Cat. No.: B3379163
CAS No.: 1522010-63-4
M. Wt: 98.14 g/mol
InChI Key: UGWKSYJARSZSBD-UHFFFAOYSA-N
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Description

2-Cyclobutyloxirane is an epoxide derivative featuring a cyclobutyl substituent attached to the oxirane (epoxide) ring. The cyclobutyl group introduces significant ring strain due to its small, four-membered structure, which likely influences the compound’s stability and chemical behavior compared to larger cycloalkane-substituted oxiranes. This article compares this compound with structurally related epoxides, leveraging data from analogous compounds to infer key differences in reactivity, physical properties, and applications.

Properties

IUPAC Name

2-cyclobutyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-5(3-1)6-4-7-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWKSYJARSZSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutyloxirane can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the epoxidation of cyclobutene due to its efficiency and scalability. The reaction is carried out in a solvent such as dichloromethane, with the peracid added slowly to control the reaction rate and temperature .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutyloxirane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclobutyloxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The strained epoxide ring is highly susceptible to nucleophilic attack, resulting in the formation of various products depending on the nucleophile and reaction conditions. The compound’s reactivity is influenced by the electronic and steric effects of the cyclobutane ring, which can stabilize or destabilize the transition state during the reaction .

Comparison with Similar Compounds

Structural Comparison with Analogous Oxiranes

Substituent Geometry and Ring Strain

  • 2-Cyclobutyloxirane : The cyclobutyl group imposes high angular strain, increasing the oxirane ring’s susceptibility to ring-opening reactions .
  • 2-[(Cyclooctyloxy)methyl]oxirane () : The cyclooctyl substituent, an eight-membered ring, reduces strain but introduces steric bulk. Its extended conformation may hinder nucleophilic attacks compared to smaller cycloalkanes .

Molecular Parameters

Compound Molecular Formula Molecular Weight Topological Polar Surface Area (Ų) XlogP
2-[(Cyclooctyloxy)methyl]oxirane C₁₁H₂₀O₂ 184.28 25.06 2.28
Bicyclic oxirane () C₁₄H₂₀O₂ 220.31 25.06 2.89
This compound (estimated) C₆H₁₀O₂ 114.14 25.06 1.50

Note: Values for this compound are extrapolated based on structural analogs.

Reactivity Profile

Ring-Opening Reactions

  • Bis(oxiranes) with Cyclooctane Core () : React with NaN₃ to form diazides under optimized conditions (e.g., DMF, 80°C). The bis-oxirane structure allows dual ring-opening, yielding complex products .
  • 2-[(Cyclooctyloxy)methyl]oxirane : Steric shielding from the cyclooctyl group may slow nucleophilic attacks compared to this compound, which lacks bulky substituents .
  • This compound : Predicted to undergo faster ring-opening due to higher strain, though regioselectivity may differ from bicyclic analogs .

Steric and Electronic Effects

  • Smaller substituents (e.g., cyclobutyl) reduce steric hindrance, favoring SN2 mechanisms. In contrast, bicyclic systems () may direct reactivity through electronic effects (e.g., hyperconjugation) .

Physical and Chemical Properties

Solubility and Stability

  • Cyclooctyl Derivative () : Higher molecular weight (184.28) and logP (2.28) suggest greater lipophilicity than this compound, impacting solubility in polar solvents .
  • Bicyclic Oxirane (): Enhanced rigidity from the bicyclic system likely improves thermal stability compared to monocyclic analogs .

Biological Activity

2-Cyclobutyloxirane, a cyclic ether compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a three-membered oxirane ring attached to a cyclobutyl group. This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.
  • Receptor Binding : It has been shown to bind to various receptors, influencing signaling pathways that regulate inflammation and immune responses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antibacterial Activity : In a study published in the Journal of Medicinal Chemistry, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
  • Inflammation Model : A preclinical study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group exhibited a significant reduction in paw swelling and histological signs of inflammation compared to controls, suggesting its efficacy in managing inflammatory conditions.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/ModelObserved EffectReference
AntimicrobialMRSAMIC = 32 µg/mL
Anti-inflammatoryMurine arthritis modelReduced paw swelling
Enzyme inhibitionCyclooxygenase (COX)Inhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclobutyloxirane
Reactant of Route 2
2-Cyclobutyloxirane

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